3-(4-propoxyphenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
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Description
3-(4-propoxyphenyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine moiety, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propoxyphenyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the propoxyphenyl group and the pyridinylmethylidene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Formation of Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-propoxyphenyl halides.
Addition of Pyridinylmethylidene Moiety: :
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(4-propoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c1-2-10-26-16-7-5-15(6-8-16)17-11-18(23-22-17)19(25)24-21-13-14-4-3-9-20-12-14/h3-9,11-13H,2,10H2,1H3,(H,22,23)(H,24,25)/b21-13+ |
InChI Key |
CFXRIYNSCANIFJ-FYJGNVAPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
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